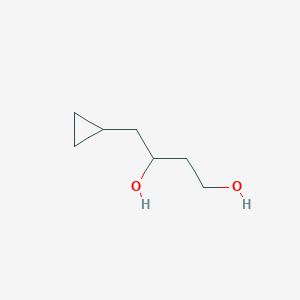

4-Cyclopropylbutane-1,3-diol

Description

4-Cyclopropylbutane-1,3-diol is a diol derivative featuring a cyclopropyl substituent at the fourth carbon of a butane backbone, with hydroxyl groups at positions 1 and 3.

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

4-cyclopropylbutane-1,3-diol |

InChI |

InChI=1S/C7H14O2/c8-4-3-7(9)5-6-1-2-6/h6-9H,1-5H2 |

InChI Key |

ZNHLJVBIPSHRCL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC(CCO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Cyclopropylbutane-1,3-diol with structurally related diols and cyclopropyl-containing analogs, emphasizing substituent effects, synthetic strategies, and applications.

Substituent Effects: Cyclopropyl vs. Alkyl Groups

- 4-Ethylbenzene-1,3-diol and 4-Propylbenzene-1,3-diol : These aromatic diols () feature ethyl and propyl substituents on a benzene ring. Unlike this compound, their alkyl chains lack ring strain, resulting in lower reactivity in ring-opening reactions. However, their lipophilicity (higher logP values) may reduce aqueous solubility compared to the cyclopropyl analog .

- 5-Propylbenzene-1,3-diol and 5-Butylbenzene-1,3-diol: Used as precursors in cannabinoid synthesis (), these compounds highlight how alkyl chain length affects molecular interactions. Longer chains (e.g., butyl) increase hydrophobicity, whereas the cyclopropyl group in this compound introduces steric hindrance and polar character .

Physical and Chemical Properties

The cyclopropyl group’s rigidity and electronic effects differentiate this compound from linear alkyl-substituted diols:

- Solubility : Cyclopropyl’s reduced lipophilicity may enhance water solubility compared to ethyl or propyl analogs.

- Thermal Stability : Angle strain in the cyclopropane ring could lower melting/boiling points relative to bulkier alkyl chains.

- Reactivity : The strained ring may facilitate ring-opening reactions under acidic or oxidative conditions, a property absent in alkyl-substituted diols.

Data Tables

Table 1: Hypothetical Comparison of Substituent Effects

Research Findings and Trends

- Synthetic Challenges : Cyclopropyl groups necessitate precise reaction conditions to avoid ring rupture, as seen in cyclopropane-containing lactones () .

- Analytical Differentiation : HRMS spectra of cyclopropyl analogs show unique fragment ions (e.g., m/z shifts due to ring strain), aiding in their identification versus alkyl-substituted diols .

- Biological Relevance : The cyclopropyl moiety’s metabolic stability is advantageous in drug design, contrasting with the rapid oxidation of linear alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.